molecular formula C17H15BrN2O4S2 B2545173 6-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid CAS No. 307527-46-4

6-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B2545173
CAS No.: 307527-46-4
M. Wt: 455.34
InChI Key: DEDVVEIHWCTVFF-YPKPFQOOSA-N
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Description

6-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a chemical scaffold of significant interest in medicinal chemistry and kinase research, primarily due to its structural relationship with Sunitinib and other indolin-2-one based inhibitors. This compound features a core structure that combines a 5-bromoindolin-2-one moiety with a rhodanine-thioxothiazolidinone system, a configuration known to interact with the ATP-binding pocket of a range of protein kinases. Its primary research value lies in its role as a key intermediate or a starting point for the design, synthesis, and optimization of novel small-molecule inhibitors targeting receptor tyrosine kinases (RTKs) and other kinase families implicated in oncogenic signaling pathways Source . Researchers utilize this compound to explore structure-activity relationships (SAR), investigating how modifications to the hexanoic acid linker and the halogen substituent influence potency, selectivity, and physicochemical properties. The presence of the carboxylic acid functional group is particularly valuable for further synthetic derivatization, such as the formation of amides or esters, or for conjugation to other molecules or solid supports, thereby enabling the development of targeted chemical probes or proteolysis-targeting chimeras (PROTACs) Source . Studies on such molecular frameworks have demonstrated their applicability in high-throughput screening assays and in biochemical studies aimed at understanding aberrant kinase signaling in cancer, angiogenesis, and other proliferative diseases, making this compound a versatile tool for drug discovery programs Source .

Properties

IUPAC Name

6-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O4S2/c18-9-5-6-11-10(8-9)13(15(23)19-11)14-16(24)20(17(25)26-14)7-3-1-2-4-12(21)22/h5-6,8,24H,1-4,7H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJGVUSHDMDBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=O)C(=C2C=C1Br)C3=C(N(C(=S)S3)CCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves several steps. A typical synthetic route could involve the following stages:

  • Formation of the Indole Derivative: : 5-bromo-2-oxo-1,2-dihydro-3H-indole can be synthesized via bromination and subsequent oxidation of indole.

  • Thiazolidine Ring Formation: : The thiazolidine-2-thione ring can be formed by reacting thiourea with bromoacetyl derivatives under basic conditions.

  • Condensation Reaction: : The key intermediate, 5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-thiazolidine, can be synthesized through a condensation reaction between the indole derivative and the thiazolidine ring in the presence of an acid catalyst.

  • Hexanoic Acid Chain Introduction: : The final step involves introducing the hexanoic acid chain through a nucleophilic substitution reaction with the aid of an organic base.

Industrial Production Methods

For industrial-scale production, these reactions are optimized for maximum yield and purity. The use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques like crystallization and chromatography are employed to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety, leading to further functionalization.

  • Reduction: : Reduction of the thiazolidine ring can yield different structural analogs.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Typical reducing agents are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

  • Substitution: : Nucleophiles like amines or alkoxides under mild heating conditions can facilitate substitution at the bromine site.

Major Products Formed

  • Oxidation: : Products include further oxidized indole derivatives.

  • Reduction: : Reduced thiazolidine analogs.

  • Substitution: : Various substituted indole-thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid has found applications in several areas:

  • Chemistry: : Used as a precursor in the synthesis of complex organic molecules.

  • Biology: : Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

  • Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: : Employed in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The compound's mechanism of action often involves:

  • Interaction with Molecular Targets: : Binding to specific enzymes or receptors in biological systems.

  • Pathways Involved: : Engaging in biochemical pathways that modulate cellular processes such as apoptosis, signal transduction, and gene expression.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Trends

Indole Substitutions
  • N-Alkylation (e.g., 1-Methyl or 4-Methylbenzyl) : Modulates lipophilicity and metabolic stability. For example, the 1-methyl analog (CID 1415603-57-4) may exhibit improved membrane permeability .
Acid Chain Modifications
  • Hexanoic Acid vs. Shorter Chains: Longer chains (e.g., hexanoic acid in the target compound) may enhance solubility and prolong half-life compared to acetic acid derivatives (e.g., ).
Core Modifications
  • Furyl vs. Indole : Compounds with bromophenyl-furyl substituents (e.g., ) show comparable antimicrobial activity but reduced planarity, suggesting indole derivatives are superior for target engagement.

Biological Activity

6-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural framework combining indole, thiazolidine, and hexanoic acid moieties, which may contribute to its diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is C16H16BrN3O2SC_{16}H_{16}BrN_{3}O_{2}S, with a molecular weight of approximately 394.3 g/mol. The structure includes several functional groups that are critical for its biological activity.

PropertyValue
Molecular FormulaC16H16BrN3O2SC_{16}H_{16}BrN_{3}O_{2}S
Molecular Weight394.3 g/mol
IUPAC NameThis compound
CAS Number380880-93-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an inhibitor of specific enzymes or receptors involved in critical cellular processes. For instance, the thiazolidine ring has been shown to enhance the compound's affinity for certain kinases, which are crucial in cancer cell proliferation and survival pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including those similar to the target compound. Various thiazolidine-based compounds have demonstrated significant cytotoxicity against several cancer cell lines:

  • Cytotoxicity Assays : The compound's effectiveness was evaluated using MTT assays against different cancer cell lines. The IC50 values (the concentration required to inhibit 50% of cell growth) varied significantly depending on the specific structure and substituents present.
    CompoundCell LineIC50 (µM)
    Thiazolidine Derivative AA431 (human epidermoid carcinoma)1.98
    Thiazolidine Derivative BU251 (human glioblastoma)10–30
  • Mechanism Insights : The anticancer activity is often linked to the ability of these compounds to induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 family proteins and activation of caspases.

Antimicrobial Activity

Another significant aspect of the biological activity of this compound is its antimicrobial properties. Research indicates that compounds containing thiazolidine moieties can exhibit broad-spectrum antimicrobial effects:

  • Antimicrobial Testing : Studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
    MicroorganismMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus15 µg/mL
    Escherichia coli30 µg/mL

Case Studies

Several research articles have documented case studies involving this compound or structurally related derivatives:

  • Study on Thiazolidine Derivatives : A study published in MDPI evaluated a series of thiazolidine derivatives for their anticancer properties against various tumor cell lines, revealing promising results that support further investigation into their mechanisms and potential clinical applications .
  • Synthesis and Biological Evaluation : Another study focused on synthesizing new thiazolidine derivatives via microwave-assisted methods, demonstrating enhanced biological activities when compared to traditional synthesis techniques .

Q & A

Q. What are the standard synthetic routes for preparing 6-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid?

Methodological Answer : The compound is synthesized via condensation of a 3-formylindole derivative (e.g., 5-bromo-3-formyl-1H-indole-2-carboxylic acid) with a thiazolidinone precursor (e.g., 2-thioxo-thiazolidin-4-one). A typical protocol involves refluxing equimolar amounts of the aldehyde and thiazolidinone in acetic acid with sodium acetate as a catalyst for 2.5–3 hours. The precipitate is filtered and recrystallized from acetic acid or DMF-ethanol mixtures .

Q. How is the compound structurally characterized to confirm its identity and purity?

Methodological Answer : Characterization employs:

  • FTIR : To confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
  • NMR (¹H/¹³C): To verify Z-configuration of the exocyclic double bond and indole-thiazolidinone linkage .
  • HPLC : For purity assessment using reverse-phase C18 columns with UV detection at 254–280 nm .
  • Elemental Analysis : To validate stoichiometry .

Q. What pharmacological activities are associated with this compound, and how are they evaluated?

Methodological Answer : Preliminary studies on analogous thiazolidinone-indole hybrids suggest:

  • Anticancer Activity : Evaluated via MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Antimicrobial Activity : Tested using disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Enzyme Inhibition : Assessed via spectrophotometric assays targeting kinases or proteases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and regioselectivity?

Methodological Answer : Key parameters include:

  • Catalyst Loading : Varying sodium acetate (0.5–2.0 equiv) to enhance cyclization efficiency .
  • Solvent Systems : Testing DMF-acetic acid vs. ethanol-acetic acid mixtures to control solubility and crystallinity .
  • Reaction Time : Extended reflux (up to 5 hours) may improve yields but risks side reactions (e.g., over-oxidation) .

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer :

  • Standardized Assay Protocols : Use consistent cell lines, incubation times, and controls to minimize variability .
  • Metabolic Stability Testing : Evaluate compound degradation in serum or simulated physiological conditions using HPLC .
  • Synergistic Studies : Combine with pharmacokinetic profiling (e.g., plasma protein binding assays) to correlate in vitro and in vivo results .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?

Methodological Answer :

  • Systematic Substitution : Modify the indole (e.g., bromo vs. chloro substituents) or thiazolidinone (e.g., oxo vs. thioxo groups) and test activity .
  • Molecular Docking : Use software (e.g., AutoDock) to predict binding modes with targets like tubulin or topoisomerases .
  • QSAR Modeling : Develop models correlating electronic parameters (e.g., logP, HOMO/LUMO) with bioactivity .

Q. How can analytical methods be validated for quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer :

  • Linearity and Sensitivity : Establish calibration curves (0.1–100 µg/mL) with R² > 0.99 using LC-MS/MS .
  • Recovery Studies : Spike matrices (plasma, urine) with known concentrations and measure extraction efficiency (>85%) .
  • Inter-Day Precision : Repeat analyses across 3 days with CV < 10% .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

Methodological Answer :

  • pH-Dependent Stability : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC .
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track isomerization or decomposition .
  • Thermal Analysis : Use DSC/TGA to determine melting points and decomposition thresholds .

Q. How can the mechanism of action (e.g., apoptosis induction) be rigorously investigated?

Methodological Answer :

  • Flow Cytometry : Measure Annexin V/PI staining to quantify apoptotic vs. necrotic cells .
  • Western Blotting : Detect caspase-3/9 activation and Bcl-2/Bax expression .
  • Mitochondrial Membrane Potential Assays : Use JC-1 dye to assess depolarization .

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